7-Bromobenzo[b]thiophene-2-carbonitrile
CAS No.:
Cat. No.: VC15863767
Molecular Formula: C9H4BrNS
Molecular Weight: 238.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrNS |
|---|---|
| Molecular Weight | 238.11 g/mol |
| IUPAC Name | 7-bromo-1-benzothiophene-2-carbonitrile |
| Standard InChI | InChI=1S/C9H4BrNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
| Standard InChI Key | JZYUFQYAEIDRKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)SC(=C2)C#N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₉H₄BrN₃S, with a molecular weight of 276.11 g/mol. The benzothiophene scaffold consists of a fused benzene and thiophene ring system, where the bromine substituent at position 7 and the electron-withdrawing nitrile group at position 2 create distinct electronic effects. These features influence its reactivity in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, which are pivotal for introducing aryl groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1312118-13-0 |
| Molecular Formula | C₉H₄BrN₃S |
| Molecular Weight | 276.11 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The nitrile group enhances the compound’s dipole moment (estimated at 5.2 D), facilitating interactions with polar solvents like dimethylformamide (DMF) and acetonitrile .
Synthetic Methodologies
Core Reaction Pathway
The synthesis of 7-bromobenzo[b]thiophene-2-carbonitrile typically begins with 2-bromo-6-fluorobenzaldehyde as the starting material. In a modified Wittig reaction protocol :
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Etherification: Reaction with chloromethyl mercaptan in acetone at 30–35°C for 4 hours yields 2-chloromethylthio-6-bromobenzaldehyde (86% yield) .
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Phosphonium Salt Formation: Treatment with triphenylphosphine in toluene at 100°C produces a quaternary phosphonium salt (84% yield) .
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Cyclization: Sodium hydride-mediated intramolecular cyclization in tetrahydrofuran (THF) generates the benzothiophene core .
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Nitrile Introduction: A copper(I)-catalyzed cyanation using potassium hexacyanoferrate(II) installs the nitrile group at position 2 .
Table 2: Optimization of Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | ClCH₂SH, K₂CO₃ | Acetone | 35°C | 86% |
| 2 | PPh₃ | Toluene | 100°C | 84% |
| 3 | NaH | THF | 25°C | 78% |
| 4 | K₄[Fe(CN)₆], CuI | DMF | 80°C | 65% |
This route avoids high-temperature decarboxylation steps, improving scalability and reducing side reactions .
Purification and Characterization
Crude product purification involves high-vacuum distillation (90–110°C) followed by recrystallization from petroleum ether, achieving >98% purity (HPLC) . Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.52 (s, 1H), 7.41 (t, J = 7.6 Hz, 1H) .
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¹³C NMR: Peaks at 118.9 ppm (CN) and 132.4 ppm (C-Br) verify functional group placement .
Physicochemical Properties
The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in polar aprotic solvents (DMF: 45 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating stability under standard reaction conditions .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 12.3 |
| Dichloromethane | 28.7 |
| DMF | 45.2 |
The bromine atom’s electronegativity (χ = 2.96) and the nitrile’s strong inductive effect (−I) direct electrophilic substitution to the 4- and 6-positions of the benzothiophene ring .
Pharmaceutical and Industrial Applications
Drug Intermediate
7-Bromobenzo[b]thiophene-2-carbonitrile is a precursor to brexpiprazole, a serotonin-dopamine activity modulator used in treating schizophrenia . The nitrile group serves as a leaving group in nucleophilic aromatic substitution, enabling piperazine ring attachment during late-stage functionalization .
Material Science
In organic electronics, the compound’s planar structure and electron-deficient nature make it suitable for n-type semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.15 cm²/V·s, comparable to fullerene derivatives .
Research Frontiers
Recent studies focus on:
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